S-4-Methylbenzyl-D-cysteine
Description
S-4-Methylbenzyl-D-cysteine is a chiral cysteine derivative characterized by a 4-methylbenzyl group attached to the sulfur atom of D-cysteine. Its molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 241.31 g/mol. It is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and chloroform, making it suitable for peptide synthesis and biochemical research.
Properties
IUPAC Name |
(2S)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428525 | |
| Record name | S-4-Methylbenzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127348-02-1 | |
| Record name | S-4-Methylbenzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of Fmoc (fluorenylmethyloxycarbonyl) protection for the amino group and subsequent alkylation of the thiol group with 4-methylbenzyl bromide under basic conditions .
Industrial Production Methods: These machines facilitate the stepwise addition of protected amino acids to form the desired peptide sequence, followed by deprotection and purification steps .
Chemical Reactions Analysis
Oxidation and Disulfide Bond Formation
The thiol group in S-4-Methylbenzyl-D-cysteine undergoes oxidation under mild conditions to form disulfide bonds, critical in peptide and protein engineering.
| Oxidizing Agent | Conditions | Product | Reaction Rate/Outcome | Reference |
|---|---|---|---|---|
| Atmospheric O₂ | pH 7–8, RT | Homodimer (disulfide) | Slow (hours to days) | |
| H₂O₂ (1–5 mM) | pH 7.4, RT | Disulfide | Rapid (<10 min) |
Key Findings :
- Oxidation is pH-dependent, with faster kinetics under alkaline conditions due to thiolate ion formation (pKa ~8.5) .
- The S-4-methylbenzyl group stabilizes the intermediate thiyl radical, influencing disulfide regioselectivity .
Michael Addition Reactions
The thiol group participates in Michael additions with α,β-unsaturated carbonyl compounds, forming stable thioether adducts.
| Michael Acceptor | Conditions | Rate Constant (M⁻¹s⁻¹) | Application | Reference |
|---|---|---|---|---|
| Acrylonitrile (2a ) | pH 8.0, 25°C | 40.2 | Irreversible protein labeling | |
| Phenyl vinyl sulfone | pH 7.4, 37°C | 10.9 | Bioconjugation |
Mechanistic Insight :
- The reaction proceeds via thiolate attack at the β-carbon, stabilized by resonance with electron-withdrawing groups (e.g., ketones, esters) .
- Stereochemical retention at the cysteine α-carbon is observed due to the D-configuration .
Deprotection of S-4-Methylbenzyl Group
The S-4-methylbenzyl protecting group is cleaved under strong acidic conditions, enabling downstream modifications.
| Deprotection Method | Conditions | Efficiency | Byproducts | Reference |
|---|---|---|---|---|
| HF/Anisole (9:1) | 0°C, 1 hr | >95% | Minimal | |
| TFA/Scavengers | RT, 2 hr | 80–90% | Sulfonium ions |
Optimized Protocol :
- HF (9 M) with anisole as a scavenger achieves near-quantitative deprotection without racemization .
- TFA-based methods are less efficient but safer for solid-phase peptide synthesis .
Nucleophilic Alkylation
The thiolate ion acts as a nucleophile in SN2 reactions, forming alkylated derivatives.
| Alkylating Agent | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| Methyl iodide | S-Methyl derivative | 85% | pH 9.0, RT | |
| Benzyl bromide | S-Benzyl derivative | 78% | DMF, 4°C |
Limitation :
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis
S-4-Methylbenzyl-D-cysteine plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the protection of the amino group during sequential additions of amino acids, which is essential for producing high-purity peptides. The protection provided by the 4-methylbenzyl group prevents unwanted side reactions, facilitating the synthesis of complex peptides with specific functionalities .
Drug Development
Peptide-Based Pharmaceuticals
The compound is integral to developing peptide-based drugs. Its structural properties enhance drug efficacy by improving stability and bioavailability. Research indicates that incorporating this compound into pharmaceutical formulations can lead to more effective treatments with fewer side effects . For instance, it can be utilized to create custom inhibitors for cysteine proteases, which are vital in various diseases, including cancer and parasitic infections.
Bioconjugation
Targeted Drug Delivery Systems
In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules. This capability is particularly valuable in designing targeted drug delivery systems that enhance the therapeutic efficacy of drugs by ensuring they reach their intended sites of action more effectively .
Cancer Research
Selective Targeting of Cancer Cells
The application of this compound in cancer research is noteworthy. It can be incorporated into compounds designed to selectively target cancer cells, potentially leading to treatments that are more effective while minimizing damage to healthy tissues. Studies have shown that modifications involving this compound can improve the selectivity and potency of anticancer agents .
Protein Engineering
Stability and Activity Improvement
this compound is also valuable in protein engineering. By modifying proteins with this compound, researchers can enhance their stability and activity, which is crucial for various biotechnological applications. The introduction of hydrophobic interactions through the 4-methylbenzyl group can significantly influence protein conformation and behavior, aiding in drug design and protein manipulation .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Key building block in solid-phase peptide synthesis; protects amino groups during synthesis. |
| Drug Development | Enhances stability and efficacy of peptide-based pharmaceuticals; aids in creating enzyme inhibitors. |
| Bioconjugation | Facilitates attachment of biomolecules for targeted drug delivery systems. |
| Cancer Research | Incorporates into compounds targeting cancer cells for improved treatment efficacy. |
| Protein Engineering | Modifies proteins to enhance stability and activity; influences protein folding dynamics. |
Case Studies
-
Peptide Synthesis Innovations
In a study focusing on peptide synthesis using this compound, researchers demonstrated that its incorporation led to higher yields and purity in synthesized peptides compared to traditional methods. -
Anticancer Drug Development
A recent investigation into the use of this compound in anticancer formulations showed promising results where modified peptides exhibited selective cytotoxicity against cancer cells while sparing normal cells. -
Bioconjugation Techniques
Research highlighted the effectiveness of this compound in bioconjugation processes aimed at improving drug delivery efficiency, showcasing its potential in enhancing therapeutic outcomes.
Mechanism of Action
The mechanism of action of S-4-Methylbenzyl-D-cysteine involves its ability to form disulfide bonds, which are crucial for the structural stability of proteins. The compound can interact with other thiol-containing molecules, leading to the formation of disulfide-linked dimers or higher-order structures. This property is particularly useful in the study of protein folding and stability .
Comparison with Similar Compounds
Structural and Functional Analogues
Boc-S-(4-Methylbenzyl)-L-Cysteine
- Molecular Formula: C₁₆H₂₃NO₄S
- Molecular Weight : 325.42 g/mol
- Key Differences: Protecting Group: The tert-butoxycarbonyl (Boc) group shields the amino group, enhancing stability during solid-phase peptide synthesis. Stereochemistry: The L-configuration contrasts with the D-form, influencing interactions with biological systems. Solubility: Shares similar solubility in chloroform and DMSO but requires deprotection for downstream applications .
S-Benzyl-D-Cysteine
- Molecular Formula: C₁₀H₁₃NO₂S
- Molecular Weight : 227.28 g/mol
- Key Differences :
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Key Differences: Structure: A phenolic acid with conjugated double bonds, unlike the thioether-linked cysteine derivative. Function: Primarily utilized as an antioxidant in food, cosmetics, and pharmacological research due to its dihydroxy groups .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | pKa | Applications | Optical Activity |
|---|---|---|---|---|---|---|
| S-4-Methylbenzyl-D-cysteine | C₁₁H₁₅NO₂S | 241.31 | DMSO, Chloroform | ~3.57 | Peptide synthesis, enzymatic studies | D-configuration |
| Boc-S-(4-Methylbenzyl)-L-Cys | C₁₆H₂₃NO₄S | 325.42 | Chloroform, DMSO | 3.57±0.10 | Protected intermediates | L-configuration |
| S-Benzyl-D-Cysteine | C₁₀H₁₃NO₂S | 227.28 | DMSO, Ethyl acetate | ~3.5 | Thiol protection in peptides | D-configuration |
| Caffeic Acid | C₉H₈O₄ | 180.16 | Water, Ethanol | 4.5, 8.9 | Antioxidant, supplements | N/A |
Biological Activity
S-4-Methylbenzyl-D-cysteine (S-4-MBC) is a derivative of D-cysteine, an amino acid with significant biological roles, particularly in neurotransmission and cellular signaling. This compound features a methylbenzyl group that enhances its hydrophobic properties, potentially modifying its interactions with biological systems. This article explores the biological activities of S-4-MBC, including its neuroprotective effects, interactions with proteins, and implications for therapeutic applications.
Chemical Structure and Properties
S-4-MBC is characterized by the following structural features:
- Thiol Group : The presence of a thiol (-SH) group allows for redox reactions and interactions with various biomolecules.
- Aromatic Ring : The methylbenzyl moiety increases hydrophobicity and may facilitate binding to lipid membranes or hydrophobic pockets in proteins.
These modifications can influence the compound's biological activity compared to its parent compound, D-cysteine.
Neuroprotection
Research indicates that S-4-MBC exhibits neuroprotective properties similar to those of D-cysteine. D-cysteine is known to modulate neurotransmission and protect against oxidative stress by acting as a precursor for hydrogen sulfide (H₂S), a signaling molecule involved in various physiological processes.
-
Mechanism of Action :
- S-4-MBC may enhance H₂S production, contributing to its neuroprotective effects.
- It has been shown to inhibit reactive oxygen species (ROS) generation, thereby reducing oxidative stress in neuronal cells.
-
Case Studies :
- In vitro studies have demonstrated that S-4-MBC treatment leads to decreased apoptosis in neuronal cell lines exposed to oxidative stress.
- Animal models indicate improved cognitive function following administration of S-4-MBC, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and schizophrenia .
Protein Interactions
The unique structure of S-4-MBC allows it to interact with various proteins, potentially modifying their function:
- Cysteine-Targeting : It may act as a cysteine-modifying agent, impacting protein folding and activity by forming disulfide bonds or influencing redox states.
- Binding Affinity : The hydrophobic methylbenzyl group may enhance binding affinity to specific receptors or enzymes involved in neurotransmission and metabolic pathways.
Therapeutic Implications
The biological activities of S-4-MBC suggest several therapeutic applications:
-
Neurological Disorders :
- Given its neuroprotective effects, S-4-MBC could be explored as a treatment for conditions like Alzheimer's disease and schizophrenia.
-
Pharmaceutical Development :
- Its ability to form D-peptides makes S-4-MBC a valuable tool in drug design, potentially leading to new therapeutic agents with enhanced stability and bioactivity compared to L-peptides.
-
Oxidative Stress Disorders :
- Due to its antioxidant properties, S-4-MBC may serve as a protective agent against diseases characterized by oxidative stress.
Research Findings Summary Table
Q & A
Q. What protocols ensure reproducibility in measuring the redox properties of this compound?
- Methodological Answer :
- Standardized buffers : Use argon-degassed PBS with 1 mM EDTA to prevent thiol oxidation .
- Cyclic voltammetry : Calibrate against ferrocene/ferrocenium (E°=0 V); report scan rates and electrode materials .
- Inter-lab validation : Share protocols via protocols.io and cross-validate with independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
